molecular formula C16H13N3O3 B13142598 Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- CAS No. 263145-44-4

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-

Cat. No.: B13142598
CAS No.: 263145-44-4
M. Wt: 295.29 g/mol
InChI Key: JKYOABJIFFGMNH-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is a complex organic compound that features a butanoic acid backbone with an oxo group and a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- typically involves the reaction of butanoic acid derivatives with 1,10-phenanthroline under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amide bond between the butanoic acid derivative and the phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenanthroline derivatives.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, which can then participate in redox reactions or catalysis. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is unique due to the presence of the phenanthroline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and redox activity .

Biological Activity

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-, identified by its CAS number 263145-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₆H₁₃N₃O₃
  • Molecular Weight: 295.29 g/mol
  • LogP: 3.2358 (indicating moderate lipophilicity)
PropertyValue
CAS Number263145-44-4
Molecular FormulaC₁₆H₁₃N₃O₃
Molecular Weight295.29 g/mol
LogP3.2358

Antimicrobial Properties

Research indicates that compounds containing the phenanthroline moiety often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenanthroline can inhibit the growth of various bacterial strains and fungi. The specific compound has been noted for its efficacy against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated that butanoic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, which are crucial for cancer cell death .

A study highlighted the synthesis of related compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Chelation Properties

The ability of this compound to chelate metal ions is noteworthy. Phenanthroline derivatives are known chelators, and their interaction with transition metals can enhance biological activity through mechanisms such as reactive oxygen species (ROS) generation. This property may contribute to their anticancer effects by increasing oxidative stress in tumor cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A comparative study evaluated various phenanthroline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- had a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cytotoxicity in Cancer Cells:
    • In a study focusing on breast cancer cell lines (MCF-7), the compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptosis induction .
  • Metal Ion Interaction:
    • Research involving the interaction of this compound with iron ions demonstrated enhanced ROS production, which correlated with increased cytotoxicity in cancer cells. This suggests that metal chelation may be a viable strategy for enhancing the therapeutic effects of phenanthroline derivatives .

Properties

CAS No.

263145-44-4

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-4-(1,10-phenanthrolin-5-ylamino)butanoic acid

InChI

InChI=1S/C16H13N3O3/c20-13(5-6-14(21)22)19-12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-4,7-9H,5-6H2,(H,19,20)(H,21,22)

InChI Key

JKYOABJIFFGMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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